

Storing and Handling NIR-797-Isothiocyanate Solutions: An In-depth Technical Guide

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Compound of Interest

Compound Name: NIR-797-isothiocyanate

Cat. No.: B1146953

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for storing and handling **NIR-797-isothiocyanate** solutions. **NIR-797-isothiocyanate** is a near-infrared fluorescent dye commonly used for labeling proteins, antibodies, and cells for a variety of research applications, including in vivo imaging. Proper storage and handling are critical to ensure the stability and reactivity of the dye, leading to reliable and reproducible experimental outcomes.

Core Properties and Storage Recommendations

NIR-797-isothiocyanate is a cyanine dye with an isothiocyanate reactive group that forms stable thiourea bonds with primary amines on biomolecules. Understanding its core properties is essential for its effective use.

Table 1: Physicochemical Properties of **NIR-797-Isothiocyanate**

Property	Value
Molecular Weight	880.14 g/mol
Excitation Maximum (λ_{ex})	~795 nm
Emission Maximum (λ_{em})	~817 nm
Solubility	Soluble in organic solvents such as DMSO and ethanol. Limited solubility in aqueous solutions.
Reactive Group	Isothiocyanate (-N=C=S)
Reactivity	Reacts with primary amines (e.g., lysine residues on proteins)

Storage of Solid and Stock Solutions

Proper storage is paramount to prevent degradation of **NIR-797-isothiocyanate**. The isothiocyanate group is susceptible to hydrolysis in the presence of moisture.

Table 2: Recommended Storage Conditions for **NIR-797-Isothiocyanate**

Form	Storage Temperature	Duration	Conditions
Solid Powder	-20°C	Up to 2 years	Desiccated, protected from light.
Stock Solution in Anhydrous DMSO	-20°C	Up to 1 month	Aliquoted in small volumes to avoid repeated freeze-thaw cycles. Protected from light.
Stock Solution in Anhydrous DMSO	-80°C	Up to 6 months	Aliquoted in small volumes to avoid repeated freeze-thaw cycles. Protected from light.

Key Handling Considerations:

- **Moisture Sensitivity:** Always handle the solid dye and prepare stock solutions in a dry environment. Use anhydrous solvents.
- **Light Sensitivity:** **NIR-797-isothiocyanate** is photolabile. Protect the solid dye and all solutions from light by using amber vials or by wrapping containers in foil.
- **Freshly Prepared Solutions:** For optimal reactivity, it is recommended to prepare aqueous working solutions of the dye immediately before use. Isothiocyanates are unstable in aqueous environments.^[1]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of **NIR-797-isothiocyanate**.

Protein and Antibody Labeling

This protocol is a general guideline for labeling proteins and antibodies with **NIR-797-isothiocyanate**. Optimization may be required for specific proteins.

Materials:

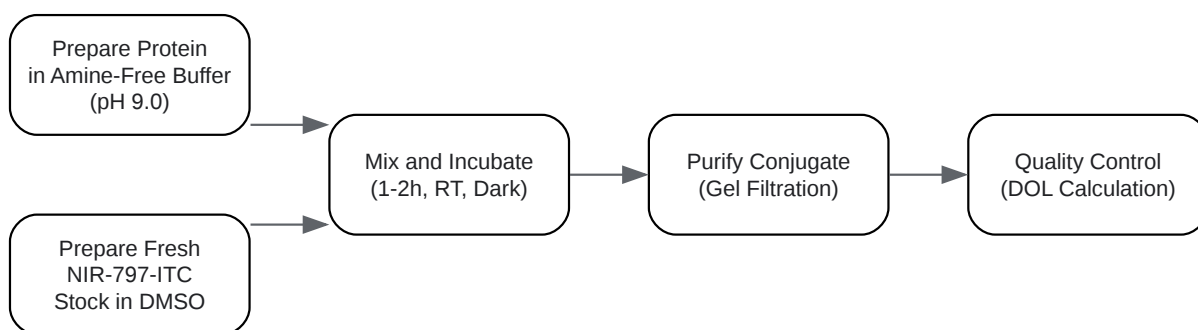
- Protein or antibody of interest (2-10 mg/mL in amine-free buffer)
- **NIR-797-isothiocyanate**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
- Purification column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS)

Methodology:

- Protein Preparation:

- Dissolve the protein or antibody in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a concentration of 2-10 mg/mL.
- Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, dialyze the protein against the carbonate-bicarbonate buffer.
- Dye Preparation:
 - Immediately before use, prepare a 10 mg/mL stock solution of **NIR-797-isothiocyanate** in anhydrous DMSO.
- Conjugation Reaction:
 - Slowly add the **NIR-797-isothiocyanate** stock solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification:
 - Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - The first colored band to elute is the labeled protein.
- Quality Control:
 - Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated from the absorbance of the labeled protein at 280 nm (for protein concentration) and ~795 nm (for dye concentration).
[2][3][4][5][6] An optimal DOL for antibodies is typically between 2 and 10.[2][6]

Diagram 1: Protein Labeling Workflow



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Caption: Workflow for labeling proteins with **NIR-797-isothiocyanate**.

Cell Labeling

This protocol provides a general method for labeling living cells with **NIR-797-isothiocyanate** for in vivo tracking.

Materials:

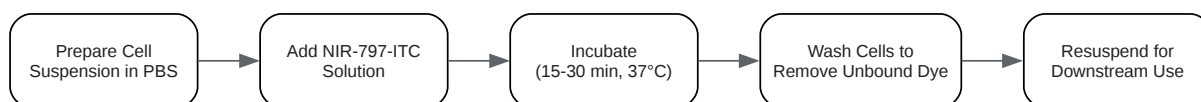
- Cells of interest
- Complete cell culture medium
- Phosphate Buffered Saline (PBS)
- **NIR-797-isothiocyanate** stock solution in DMSO

Methodology:

- Cell Preparation:
 - Harvest cells and wash them once with serum-free medium or PBS to remove proteins that may interfere with labeling.
 - Resuspend the cells in PBS at a concentration of 1×10^6 to 1×10^7 cells/mL.
- Labeling:

- Add the **NIR-797-isothiocyanate** stock solution to the cell suspension to a final concentration of 10-20 μM .
- Incubate for 15-30 minutes at 37°C, protected from light.
- Washing:
 - Add 10 volumes of complete medium to the labeled cell suspension to quench the reaction.
 - Centrifuge the cells and wash twice with PBS to remove unbound dye.
- Resuspension:
 - Resuspend the labeled cells in an appropriate buffer or medium for your downstream application (e.g., injection for in vivo imaging).

Diagram 2: Cell Labeling Workflow



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Caption: Workflow for labeling living cells with **NIR-797-isothiocyanate**.

Preparation for In Vivo Injection

Labeled proteins, antibodies, or cells must be in a sterile, physiologically compatible solution for in vivo administration.

Methodology:

- Buffer Exchange: Ensure the final labeled product is in a sterile, isotonic buffer such as PBS.
- Sterile Filtration: For labeled proteins and antibodies, pass the solution through a 0.22 μm sterile filter to remove any aggregates and ensure sterility. This is a critical step before

intravenous injection.

- **Concentration Adjustment:** Adjust the concentration of the labeled product to the desired dose for injection.
- **Quality Check:** Before injection, visually inspect the solution for any precipitates or aggregates.

Diagram 3: In Vivo Preparation Workflow



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Caption: Workflow for preparing labeled biomolecules for in vivo injection.

Stability and Quality Control

The stability of **NIR-797-isothiocyanate** and its conjugates is crucial for obtaining reliable data.

Table 3: Factors Affecting Stability

Factor	Effect on NIR-797-Isothiocyanate	Recommendations
pH	The isothiocyanate group is more reactive at alkaline pH (8.5-9.5) but also more prone to hydrolysis.	Perform labeling reactions at optimal pH but store conjugates at a neutral pH (7.0-7.4).
Temperature	Higher temperatures can accelerate degradation of the dye and its conjugates.	Store solutions at recommended low temperatures. Avoid repeated freeze-thaw cycles.
Light	Cyanine dyes are susceptible to photobleaching upon exposure to light.[7]	Protect all solutions from light during storage and handling.
Solvent	The dye is more stable in anhydrous organic solvents like DMSO. It is unstable in aqueous solutions.[1]	Prepare aqueous working solutions fresh. Store stock solutions in anhydrous DMSO.

Quality Control of Labeled Proteins

- Degree of Labeling (DOL): As mentioned, calculating the DOL is a primary quality control step.[2][3][4][5][6]
- Purity: Assess the purity of the conjugate using methods like SDS-PAGE or HPLC to ensure the absence of unlabeled protein and free dye.
- Functionality: It is essential to confirm that the labeling process has not compromised the biological activity of the protein or antibody. This can be assessed through functional assays such as ELISA or cell binding assays.

By adhering to these guidelines for storage, handling, and experimental procedures, researchers can ensure the optimal performance of **NIR-797-isothiocyanate** in their studies, leading to high-quality and reproducible results.

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